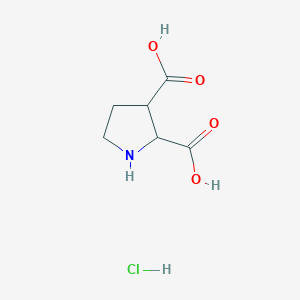

Pyrrolidine-2,3-dicarboxylic acid hydrochloride

Description

Pyrrolidine-2,3-dicarboxylic acid hydrochloride (CAS: 1706418-84-9) is a bicyclic organic compound characterized by a pyrrolidine core substituted with two carboxylic acid groups at the 2- and 3-positions, forming a hydrochloride salt. Its molecular formula is C₆H₁₀ClNO₄, with a molecular weight of 195.60 g/mol . The compound is widely utilized as a building block in pharmaceutical synthesis and coordination chemistry due to its rigid bicyclic structure and dual carboxylic acid functionalities, which enable diverse reactivity and coordination modes.

Properties

IUPAC Name |

pyrrolidine-2,3-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-2-7-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENFDRYXDLXALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706418-84-9 | |

| Record name | pyrrolidine-2,3-dicarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-2,3-dicarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable dicarboxylic acid with a nitrogen-containing compound under acidic conditions to form the pyrrolidine ring. The hydrochloride group is then introduced by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2,3-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The hydrochloride group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pyrrolidine-2,3-dicarboxylic acid hydrochloride has been investigated for its potential therapeutic applications:

- Enzyme Inhibition : It has been studied as an inhibitor of various enzymes, particularly metalloproteases. These enzymes are implicated in several diseases, including cancer and cardiovascular disorders. Inhibiting their activity can lead to therapeutic benefits in conditions such as myocardial ischemia, congestive heart failure, and arrhythmias .

- Receptor Binding : Research indicates that this compound may interact with glutamate receptors, influencing neurotransmitter dynamics. Studies have shown that it alters glutamate binding to cerebral plasma membranes, which could have implications for treating neurological disorders .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex pyrrolidine derivatives and other heterocyclic compounds. Its functional groups allow for various chemical modifications that can lead to the development of novel pharmacophores.

- Intermediate in Pharmaceutical Production : this compound is employed as an intermediate for synthesizing active pharmaceutical ingredients (APIs), contributing to the production of drugs targeting metabolic and neurological disorders .

Anticonvulsant Properties

Recent studies have explored the anticonvulsant effects of pyrrolidine derivatives:

- A focused series of pyrrolidine derivatives were evaluated for their antiseizure properties using models such as maximal electroshock and pentylenetetrazole-induced seizures. Some compounds demonstrated significant efficacy in reducing seizure activity, indicating potential for developing new anticonvulsant medications .

Antinociceptive Effects

The analgesic properties of pyrrolidine derivatives have also been investigated:

- In animal models, certain derivatives exhibited notable antinociceptive effects, suggesting their potential use in pain management therapies. This research highlights the importance of pyrrolidine scaffolds in developing new analgesics .

Case Studies

Mechanism of Action

The mechanism of action of pyrrolidine-2,3-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Differences :

- Electronic Effects: The pyridine derivative (5-Fluoropyridine-2,3-dicarboxylic acid HCl) exhibits electron-withdrawing fluorine and aromatic stabilization, contrasting with the non-aromatic, electron-rich pyrrolidine core .

- Rigidity vs. Flexibility: Pyrrolidine-2,3-dicarboxylic acid HCl’s bicyclic structure imposes steric constraints, whereas trans-4-aminocyclohexanecarboxylic acid HCl adopts multiple conformations due to its flexible cyclohexane ring .

Bicyclo[2.2.1] Derivatives

Key Differences :

- Reactivity : The anhydride form (7-Oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) is more reactive in esterification and polymerization reactions compared to the carboxylic acid hydrochloride .

- Coordination Chemistry: CIS-5-Norbornene-endo-2,3-dicarboxylic acid’s rigid norbornene framework is preferred in metal-organic frameworks (MOFs) for creating porous structures .

Heterocyclic Dicarboxylic Acid Derivatives

Key Differences :

- Aromaticity: Pyrazine and quinoxaline derivatives exhibit planar aromatic systems, enabling π-π stacking interactions absent in the non-aromatic pyrrolidine compound .

- Biological Activity: Quinoxaline derivatives are noted for antimicrobial and anticancer properties, whereas pyrrolidine-2,3-dicarboxylic acid HCl is primarily a synthetic intermediate .

Biological Activity

Pyrrolidine-2,3-dicarboxylic acid hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a five-membered nitrogen-containing ring with two carboxylic acid groups. The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to ensure high yields and purity. Various methods have been documented, including multi-step synthetic routes that utilize different reagents and catalysts to facilitate the formation of the pyrrolidine skeleton .

1. Antimicrobial Activity

Pyrrolidine derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus. For instance, derivatives with specific substituents showed enhanced activity against resistant strains, indicating the potential for developing new antibacterial agents .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrolidine-2,3-dicarboxylic acid | Staphylococcus aureus | 3.12 | |

| 5-Oxopyrrolidine derivatives | Multidrug-resistant strains | 10-25 |

2. Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrrolidine derivatives against various cancer cell lines. For example, this compound has shown cytotoxic effects in vitro against human lung adenocarcinoma (A549) cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .

Case Study: Anticancer Activity Assessment

In a study assessing various pyrrolidine compounds, those containing the dicarboxylic acid moiety exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The viability of A549 cells was reduced significantly upon treatment with these compounds, suggesting their potential as anticancer agents .

3. Neuroprotective Effects

Emerging research indicates that pyrrolidine derivatives may possess neuroprotective properties. Compounds similar to this compound have been shown to inhibit acetylcholinesterase activity, which is crucial in managing neurodegenerative diseases like Alzheimer's. This inhibition could enhance cholinergic transmission and improve cognitive functions .

Research Findings

Recent investigations into the biological activities of pyrrolidine derivatives reveal their multifaceted roles in pharmacology:

- Antiviral Properties : Some studies suggest that pyrrolidine compounds may exhibit antiviral activity against specific viruses by disrupting viral replication processes .

- Anti-inflammatory Effects : Pyrrolidine derivatives have also been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Q & A

Q. Q1.1: What are the critical considerations for optimizing the synthesis of pyrrolidine-2,3-dicarboxylic acid hydrochloride to ensure high enantiomeric purity?

Answer:

- Chiral Resolution : Use enantiomerically pure starting materials, such as (2S,3S)-pyrrolidine derivatives, to avoid racemization during synthesis. Chiral auxiliaries or catalysts (e.g., organocatalysts) can enhance stereochemical control .

- Reaction Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) at intermediate stages. For example, spectral matching with literature data (e.g., NMR, IR) ensures structural fidelity .

- Acid Hydrolysis : Hydrochloride salt formation requires precise stoichiometry of HCl to avoid over-protonation, which can degrade the pyrrolidine ring.

Q. Q1.2: How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

- NMR Analysis : Compare H and C NMR shifts with published data for analogous compounds (e.g., (2S,5S)-pyrrolidine-2,5-dicarboxylic acid dimethyl ester hydrochloride). Key peaks include downfield shifts for carboxylic protons (~12-14 ppm) and pyrrolidine ring protons (2.5-4.0 ppm) .

- X-ray Diffraction (XRD) : Resolve crystal structures to confirm stereochemistry, particularly for chiral centers. Related bicyclic dicarboxylic acid derivatives (e.g., bicyclo[2.2.1]heptene-2,3-dicarboxylic anhydride) show distinct dihedral angles in XRD data .

Advanced Research: Biological and Mechanistic Studies

Q. Q2.1: How does this compound interact with NMDA receptors, and what experimental designs are suitable for studying its neuroactivity?

Answer:

- Receptor Binding Assays : Use radioligand displacement assays (e.g., H-MK-801) to assess competitive inhibition at the NMDA receptor’s glutamate-binding site. Pyridine-2,3-dicarboxylic acid (QUIN) serves as a structural analog with known agonist activity .

- Electrophysiology : Perform patch-clamp recordings on hippocampal neurons to measure changes in ionotropic currents. Compare dose-response curves with endogenous ligands like glutamate.

Q. Q2.2: What strategies resolve contradictions in reported bioactivity data for pyrrolidine-2,3-dicarboxylic acid derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ester vs. amide groups) to isolate pharmacophores. For example, replacing the 3-carboxylic acid with a methyl ester in related compounds alters receptor affinity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to NMDA receptors. Compare results with experimental IC values to validate hypotheses .

Advanced Research: Applications in Catalysis

Q. Q3.1: Can this compound act as a chiral organocatalyst in asymmetric Diels-Alder reactions?

Answer:

- Catalytic Screening : Test the compound in model reactions (e.g., cyclopentadiene + α,β-unsaturated aldehydes). Monitor enantioselectivity via chiral GC or HPLC.

- Mechanistic Insight : Compare performance with established catalysts like (2S,5S)-pyrrolidine-2,5-dicarboxylic acid dimethyl ester, which stabilizes transition states via hydrogen bonding .

Q. Q3.2: How do steric and electronic effects of the hydrochloride group influence catalytic efficiency?

Answer:

- Counterion Effects : Replace HCl with other acids (e.g., trifluoroacetic acid) to assess ion-pairing impacts on reaction kinetics.

- Solubility Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to balance catalyst dissolution and transition-state stabilization.

Environmental and Safety Considerations

Q. Q4.1: What analytical methods quantify this compound in environmental samples?

Answer:

- LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor fragmentation patterns (e.g., m/z 178 → 132 for the parent ion) .

- Sample Preparation : Acidify aqueous samples to protonate the compound, improving extraction efficiency in solid-phase extraction (SPE) .

Data Contradiction and Reproducibility

Q. Q5.1: How can researchers address discrepancies in reported solubility profiles of this compound?

Answer:

- Standardized Protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method at 25°C). Include controls like glycine hydrochloride, which has well-documented solubility in water (228 g/L at 25°C) .

- Hygroscopicity Mitigation : Store the compound in desiccators with silica gel to prevent moisture absorption, which artificially inflates solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.